molecular formula C12H8F3N3S B2453233 1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 318284-60-5

1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2453233
CAS No.: 318284-60-5
M. Wt: 283.27
InChI Key: RYQVOJGDSRRYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of a trifluoromethyl group, a phenylsulfanyl group, and a pyrazole ring makes it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The phenylsulfanyl group can interact with various enzymes and receptors, modulating their activity. The pyrazole ring is known to interact with biological targets, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid: Similar structure but lacks the phenylsulfanyl group.

    1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: Similar structure but lacks the phenylsulfanyl group.

    5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: Similar structure but lacks the methyl group.

Uniqueness

1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the phenylsulfanyl group provides additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

1-methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3S/c1-18-11(19-8-5-3-2-4-6-8)9(7-16)10(17-18)12(13,14)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQVOJGDSRRYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#N)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.